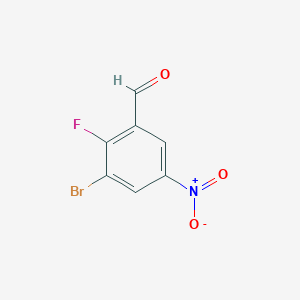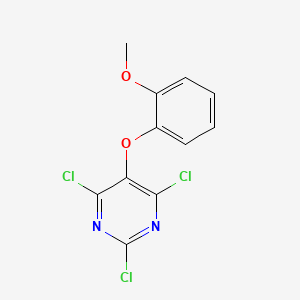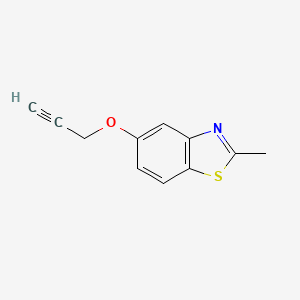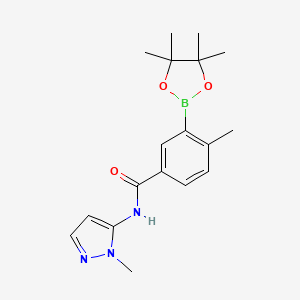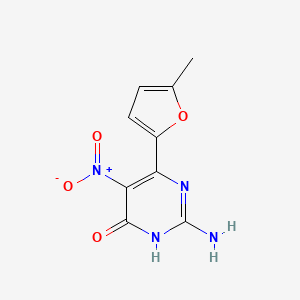![molecular formula C13H13N3O B8652235 3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)
3-[Cyano(morpholin-4-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyano(morpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C₁₃H₁₃N₃O. It is characterized by the presence of a cyano group, a morpholine ring, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl bromide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Cyano(morpholin-4-yl)methyl]benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of the morpholine ring allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives of the original compound .
Scientific Research Applications
3-[Cyano(morpholin-4-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a potential ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and morpholine functional groups. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[Cyano(4-morpholinyl)methyl]benzonitrile
- 4-[Cyano(4-morpholinyl)methyl]benzonitrile
- 3-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile
Uniqueness
3-[Cyano(morpholin-4-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[cyano(morpholin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13N3O/c14-9-11-2-1-3-12(8-11)13(10-15)16-4-6-17-7-5-16/h1-3,8,13H,4-7H2 |
InChI Key |
PDWINUYFLWUCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
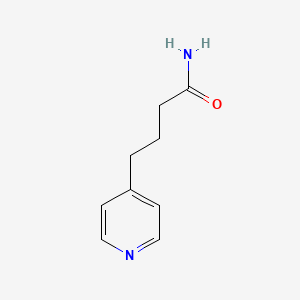
![4-(2-(6-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8652155.png)
![Ethyl 2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8652156.png)
![5-Cyano-2-phenyl-benzo[b]furan](/img/structure/B8652173.png)
![(1S*,5R*,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8652182.png)



